molecular formula C18H17FN2O2S2 B12035299 3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618427-52-4

3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12035299
CAS No.: 618427-52-4
M. Wt: 376.5 g/mol
InChI Key: DAECZYZDWBPSGN-UHFFFAOYSA-N
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Description

3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. These compounds have been studied for their potential biological activities, including antimicrobial and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidin-4(3H)-one derivatives with 4-fluorophenyl compounds under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines .

Scientific Research Applications

3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways are still under investigation.

Properties

CAS No.

618427-52-4

Molecular Formula

C18H17FN2O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

3-ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17FN2O2S2/c1-4-21-17(23)15-10(2)11(3)25-16(15)20-18(21)24-9-14(22)12-5-7-13(19)8-6-12/h5-8H,4,9H2,1-3H3

InChI Key

DAECZYZDWBPSGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC(=C2C)C

Origin of Product

United States

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